![molecular formula C23H21NO4 B14423003 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 85448-87-9](/img/structure/B14423003.png)
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that features a benzene ring substituted with a benzyl(ethyl)amino group, a hydroxy group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyl(ethyl)amino group. This can be achieved through the reductive amination of benzylamine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting benzyl(ethyl)amine is then reacted with 2-hydroxybenzoic acid under Friedel-Crafts acylation conditions to introduce the benzoyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the acylation reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The benzyl(ethyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The hydroxy and benzoyl groups may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amino group.
2-Hydroxybenzoic acid (Salicylic acid): A compound with a hydroxy group and a carboxylic acid group on a benzene ring.
Benzoyl chloride: A compound with a benzoyl group attached to a chlorine atom.
Uniqueness
2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl(ethyl)amino and hydroxybenzoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
85448-87-9 |
|---|---|
Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[4-[benzyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-2-24(15-16-8-4-3-5-9-16)17-12-13-20(21(25)14-17)22(26)18-10-6-7-11-19(18)23(27)28/h3-14,25H,2,15H2,1H3,(H,27,28) |
InChI Key |
QJHDXCVOHHUMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


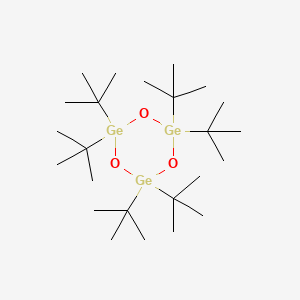
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
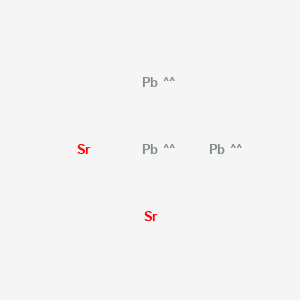
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
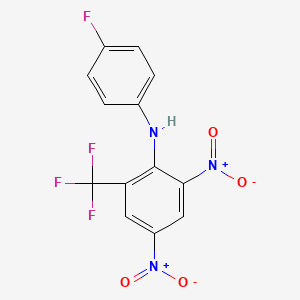

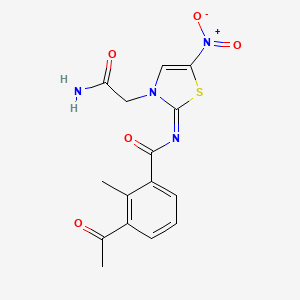


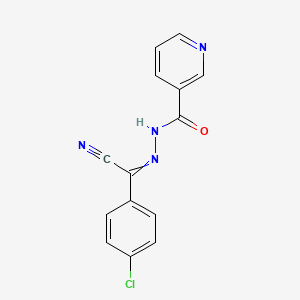
![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
